tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate
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Overview
Description
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate is a complex organic compound with significant biochemical relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and the formation of the final tetrasodium salt. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical products and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions.
Adenosine triphosphate (ATP): A molecule that provides energy for various cellular processes.
Uniqueness
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate is unique due to its specific structure and the presence of multiple functional groups that allow it to participate in a wide range of biochemical reactions. Its ability to interact with various molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATYJGGOIVQJOT-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6Na4O18P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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